4-Chloro-2,6,7-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6,7-trimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClN It is a derivative of quinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6,7-trimethylquinoline typically involves the chlorination of 2,6,7-trimethylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 2,6,7-trimethylquinoline is treated with POCl3, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6,7-trimethylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the quinoline ring.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids or aldehydes.
Reduction: Products include dechlorinated quinolines or modified quinoline rings.
Scientific Research Applications
4-Chloro-2,6,7-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6,7-trimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and the methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6,8-trimethylquinoline
- 4-Chloro-2,5,7-trimethylquinoline
- 4-Chloro-2,8-dimethylquinoline
Uniqueness
4-Chloro-2,6,7-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of chlorine and methyl groups can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the chlorine atom can significantly influence the compound’s ability to undergo nucleophilic substitution reactions, while the methyl groups can affect its steric and electronic properties .
Properties
Molecular Formula |
C12H12ClN |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-2,6,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3 |
InChI Key |
ICCLCOPVFLPOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.